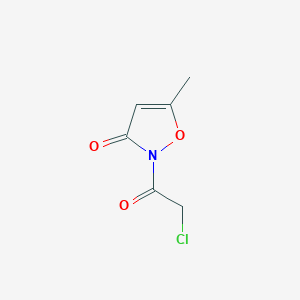
2-(chloroacetyl)-5-methylisoxazol-3(2H)-one
説明
The compound “2-(chloroacetyl)-5-methylisoxazol-3(2H)-one” likely belongs to the class of organic compounds known as acyl chlorides. Acyl chlorides are organic compounds containing a chloroacetyl functional group .
Synthesis Analysis
While specific synthesis methods for “2-(chloroacetyl)-5-methylisoxazol-3(2H)-one” are not available, acyl chlorides can generally be produced by reacting a carboxylic acid with thionyl chloride, phosphorus pentachloride, or phosgene .Chemical Reactions Analysis
Acyl chlorides are reactive and versatile in organic synthesis. They can easily form esters and amides, and the other end of the molecule is able to form other linkages, e.g., with amines .科学的研究の応用
Herbicide Synthesis
Chloroacetyl chloride serves as a crucial intermediate in the production of herbicides within the chloroacetanilide family. Notably, herbicides like metolachlor , acetochlor , alachlor , and butachlor are synthesized using this compound. These herbicides play a vital role in weed control and crop protection, contributing to sustainable agriculture .
Phenacyl Chloride Production
Another significant application involves the synthesis of phenacyl chloride , which is used as a chemical intermediate and also as a tear gas. Phenacyl chloride is prepared via a Friedel-Crafts acylation of benzene, catalyzed by aluminum chloride. Chloroacetyl chloride is a key starting material in this process .
Synthesis of Lidocaine
Chloroacetyl chloride plays a role in the synthesis of the local anesthetic lidocaine . In this context, it serves as a building block for the acylation step. Lidocaine is widely used for pain management and local anesthesia .
Characterization Techniques
Researchers utilize chloroacetyl chloride in various characterization techniques related to materials science. While not directly an application, understanding its reactivity and properties contributes to broader scientific investigations. For instance, studies involving MoS₂ (molybdenum disulfide) often employ characterization techniques that may involve chloroacetyl chloride .
Drug Development and Medicinal Chemistry
Beyond herbicides and local anesthetics, chloroacetyl chloride finds applications in drug development and medicinal chemistry. Its reactivity allows for the introduction of acyl groups into organic molecules, which can be crucial for modifying pharmacological properties .
Chemical Synthesis and Functionalization
Chloroacetyl chloride’s bifunctional nature—forming esters and amides—makes it valuable for chemical synthesis. Researchers use it to introduce acetyl groups into various compounds, enabling functionalization and structural modifications .
Safety and Hazards
作用機序
Target of Action
Chloroacetyl chloride, a related compound, is known to be a bifunctional compound that can form esters and amides . It can also form linkages with amines . This suggests that 2-(chloroacetyl)-5-methylisoxazol-3(2H)-one might interact with similar biological targets.
Mode of Action
Based on the properties of chloroacetyl chloride, it can be inferred that the compound might interact with its targets through the formation of esters and amides . The chloroacetyl group in the compound could potentially react with amines present in biological targets, leading to changes in their function .
Biochemical Pathways
It’s worth noting that biochemical pathways involve complex interactions between various molecules, and any changes in these interactions can have downstream effects . The compound’s potential to form esters and amides suggests that it might interfere with pathways involving these types of reactions .
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s potential to form esters and amides suggests that it might alter the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(chloroacetyl)-5-methylisoxazol-3(2H)-one can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature . .
特性
IUPAC Name |
2-(2-chloroacetyl)-5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORSNDYPDMIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(O1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585386 | |
| Record name | 2-(Chloroacetyl)-5-methyl-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38100-64-0 | |
| Record name | 2-(Chloroacetyl)-5-methyl-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















